molecular formula C21H29NO2S B6575884 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide CAS No. 1203330-71-5

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide

Cat. No. B6575884
CAS RN: 1203330-71-5
M. Wt: 359.5 g/mol
InChI Key: GRNJKRRGSGRWHK-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide, also known as TMAA, is a synthetic compound derived from adamantane, a polyhedral hydrocarbon. It is a member of the adamantane family of compounds, which are known for their rigidity and high stability. TMAA is an important research chemical, as it has been used in various scientific applications, including as a synthetic intermediate in the synthesis of other compounds, as an analytical tool, and as a pharmaceutical agent.

Scientific Research Applications

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide has been used in various scientific applications, such as in the synthesis of other compounds, as an analytical tool, and as a pharmaceutical agent. It has been used as a synthetic intermediate in the synthesis of other compounds, such as adamantyl-thiophene derivatives and adamantane-containing peptides. It has also been used as an analytical tool for the determination of the structure of various compounds. Finally, N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide has been studied as a potential pharmaceutical agent, due to its ability to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes.

Mechanism of Action

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide is not yet fully understood, but it is believed to involve the formation of a stable covalent bond between the adamantane moiety of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide and the cytochrome P450 enzyme, resulting in the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it has a relatively low melting point, making it easy to handle and store. Additionally, it can be easily synthesized from readily available chemicals, making it a cost-effective compound for use in laboratory experiments. However, N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide can be toxic if handled improperly, and it is not approved for use in humans, so it should be used with caution in laboratory experiments.

Future Directions

Future research on N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide could focus on its potential applications as a pharmaceutical agent. Studies could be conducted to further understand the mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide and its potential side effects, as well as its potential therapeutic effects. Additionally, further research could be conducted to explore the synthesis of other compounds using N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide as a synthetic intermediate. Finally, research could be conducted to explore the potential applications of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide in other areas, such as in the synthesis of materials and as an analytical tool.

Synthesis Methods

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide can be synthesized from adamantane and thiophene-2-carboxylic acid by a series of chemical reactions. The first step involves the reaction of adamantane with thiophene-2-carboxylic acid in the presence of a base, such as sodium hydroxide, to form a thiophene-2-carboxylic acid adduct of adamantane. This adduct is then reacted with methyl iodide to form the desired product, N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide.

properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2S/c23-19(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-20(3-5-24-6-4-20)18-2-1-7-25-18/h1-2,7,15-17H,3-6,8-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJKRRGSGRWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide

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